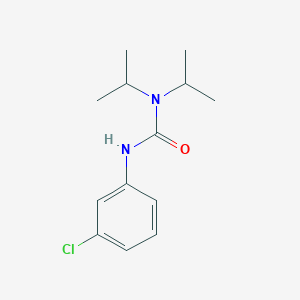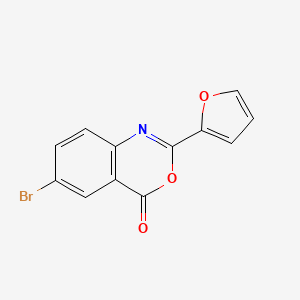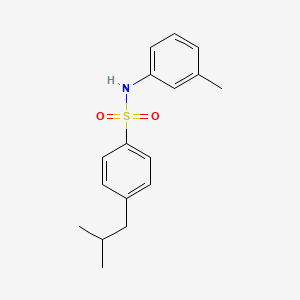![molecular formula C21H31N3O3 B5665473 2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5665473.png)
2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound falls within the broader class of diazaspiro[5.5]undecane derivatives, which have been synthesized and studied for various applications due to their unique molecular structures. These compounds often exhibit interesting chemical and physical properties, making them subjects of extensive research.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves multiple steps, including the key reactions such as Michael addition, Claisen condensation, and spirocyclization. For instance, Yang et al. (2008) and Yang et al. (2009) described a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, highlighting the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008), (Yang et al., 2009).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the target compound, can be characterized using techniques such as single crystal X-ray diffraction. Kirillov et al. (2010) conducted a study demonstrating the spatial arrangement and conformational details of similar compounds (Kirillov et al., 2010).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions that highlight their reactivity and functional group transformations. Cordes et al. (2013) described a synthesis approach for 1,7-diazaspiro[5.5]undecane, showcasing its reactivity with electrophiles to yield spirocyclic adducts or tetrahydropyridine derivatives (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. While specific data on the compound of interest might not be directly available, studies on similar compounds provide insights into their general physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability, and reactivity towards various chemical agents, are essential for understanding the applications and handling of diazaspiro[5.5]undecane derivatives. Research by Macleod et al. (2006) on the solid-phase synthesis of diazaspirocycles offers insight into their chemical stability and reactivity under different conditions (Macleod et al., 2006).
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-22(18-7-4-3-5-8-18)20(26)23-14-11-21(12-15-23)10-9-19(25)24(17-21)13-6-16-27-2/h3-5,7-8H,6,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHXSPAHHOUMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2CCC3(CCC(=O)N(C3)CCCOC)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5665413.png)



![1,3,6-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5665430.png)
![4-(2-amino-2-oxoethyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5665439.png)

![2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5665457.png)


![6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5665478.png)
![N,N-dimethyl-5-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5665483.png)
